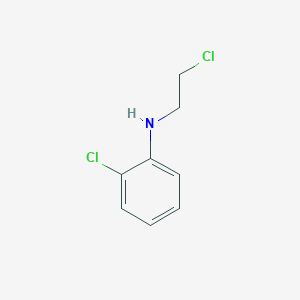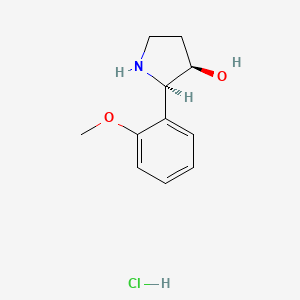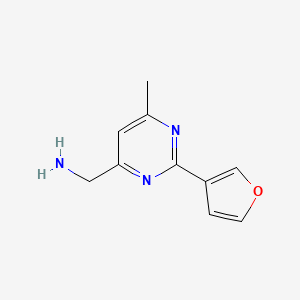![molecular formula C14H11FN2O5S B13343869 4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride CAS No. 19188-69-3](/img/structure/B13343869.png)
4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C14H11FN2O5S and a molecular weight of 338.31 g/mol . This compound is characterized by the presence of a nitrophenyl group, an acetamido group, and a sulfonyl fluoride group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common method involves the acylation of 4-nitroaniline with acetic anhydride to form 4-nitrophenylacetamide. This intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The acetamido group can undergo oxidation to form corresponding acids or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of sulfonamides, sulfonate esters, and sulfonyl thiols.
Reduction: Formation of 4-(2-(4-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride.
Oxidation: Formation of corresponding acids or other oxidized derivatives.
Scientific Research Applications
4-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition, particularly as an inhibitor of serine proteases.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors for therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride involves the inhibition of serine proteases. The sulfonyl fluoride group reacts with the serine residue in the active site of the enzyme, forming a covalent bond and thereby inhibiting the enzyme’s activity. This mechanism is similar to other sulfonyl fluoride-based inhibitors, which target the hydroxyl group of the serine residue, leading to the formation of a stable, inactive enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
4-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
4-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonic acid: Contains a sulfonic acid group instead of sulfonyl fluoride.
Uniqueness
4-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its sulfonyl chloride, sulfonamide, and sulfonic acid counterparts. This makes it particularly useful as an enzyme inhibitor and in other applications where stability and reactivity of the sulfonyl fluoride group are advantageous .
Properties
CAS No. |
19188-69-3 |
|---|---|
Molecular Formula |
C14H11FN2O5S |
Molecular Weight |
338.31 g/mol |
IUPAC Name |
4-[[2-(4-nitrophenyl)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11FN2O5S/c15-23(21,22)13-7-3-11(4-8-13)16-14(18)9-10-1-5-12(6-2-10)17(19)20/h1-8H,9H2,(H,16,18) |
InChI Key |
OXXPPRSUWMHQMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13343786.png)

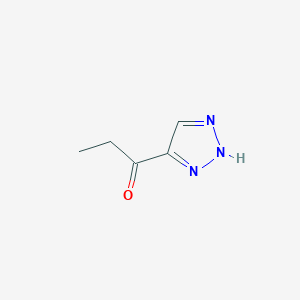
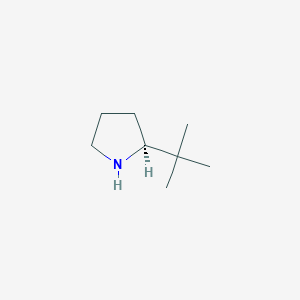
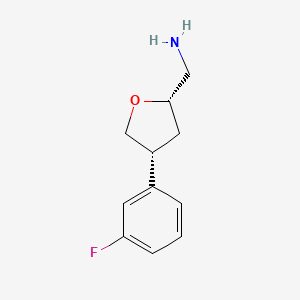
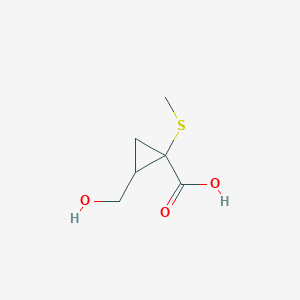
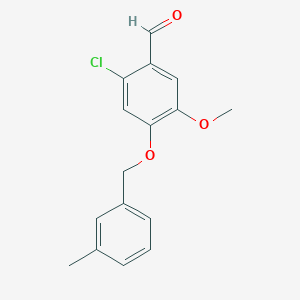
![3,5-Dichloro-N-((3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)benzamide](/img/structure/B13343829.png)
